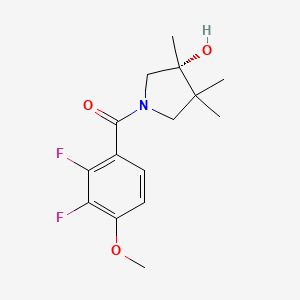

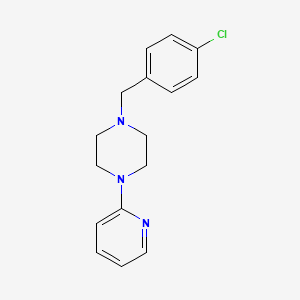

![molecular formula C15H15FN6 B5636193 6-[4-(2-氟苯基)哌嗪-1-基]-9H-嘌呤](/img/structure/B5636193.png)

6-[4-(2-氟苯基)哌嗪-1-基]-9H-嘌呤

描述

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

Purine derivatives, including 6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine, undergo various chemical reactions that can modify their properties and biological activities. These reactions may include alkylation, acylation, and others, which can alter the electronic and steric characteristics of the compound.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for the application of these compounds. Such properties can affect the compound's stability, bioavailability, and interaction with other molecules. Studies like that of Sanjeevarayappa et al. (2015) provide insights into the crystalline structure and thermal stability of similar compounds (Sanjeevarayappa et al., 2015).

科学研究应用

抗癌应用

由 (Sunagar 等人,2016) 进行的一项研究重点关注 N-9 取代的 6-(4-(4-丙氧苯基)哌嗪-1-基)-9H-嘌呤衍生物的合成,用于抗癌活性。这些化合物对癌细胞系(尤其是 PP17)表现出有希望的结果,PP17 对 MCF-7 细胞表现出良好的抑制活性并诱导凋亡。

抗菌应用

由 (Nadaf 等人,2020) 进行的研究合成了 6-[4-(4-丙氧苯基)哌嗪-1-基]-9H-嘌呤衍生物,用于抗分枝杆菌和抗真菌活性。他们发现显着的抗菌活性,而没有明显的毒性。

细胞死亡机制

在 (Demir 等人,2015) 的一项研究中,对新型取代的嘌呤衍生物在各种癌细胞上的细胞毒活性进行了评估。这些化合物表现出有希望的细胞毒活性,并且化合物 36 诱导了衰老相关的细胞死亡。

氟桂利嗪的合成

由 (Shakhmaev 等人,2016) 发表的一篇论文详细介绍了氟桂利嗪(一种用于治疗偏头痛和眩晕的药物)的合成,其中 1-[双(4-氟苯基)甲基]哌嗪起着至关重要的作用。

在药物化学中的作用

由 (Balaraju 等人,2019) 进行的研究强调了哌嗪-1-基-1H-吲唑衍生物(包括 1-(2-氟苯基)-3-(4-((吡啶-2-基)甲基)哌嗪-1-基)-1H-吲唑)在药物化学中的重要性。

抗抑郁剂

(Zagórska 等人,2016) 合成了 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的 2-氟和 3-三氟甲基苯基哌嗪基烷基衍生物,以了解其作为抗抑郁剂的潜力。

抗组胺活性

由 (Pascal 等人,1985) 对 3,4-二氢-1,3-二甲基-7-[3-(4-取代-哌嗪-1-基)-取代-烷基]-1H-嘌呤-2,6-二酮进行的研究表明,其对组胺诱导的支气管痉挛有良好的抑制作用,表明具有潜在的抗组胺活性。

抗分枝杆菌和细胞毒性评价

(Sheu 等人,2003) 对 1-乙基和 1-芳基-6-氟-1,4-二氢喹诺-4-酮衍生物进行了抗分枝杆菌和细胞毒性活性评估,显示出对结核分枝杆菌生长的完全抑制。

作用机制

Target of Action

The primary targets of 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. By inhibiting ENTs, the compound disrupts the normal function of these pathways, leading to downstream effects that are yet to be fully understood .

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect in the body .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, potentially leading to various downstream effects .

属性

IUPAC Name |

6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6/c16-11-3-1-2-4-12(11)21-5-7-22(8-6-21)15-13-14(18-9-17-13)19-10-20-15/h1-4,9-10H,5-8H2,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJKIUCPJALXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327399 | |

| Record name | 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine | |

CAS RN |

537667-15-5 | |

| Record name | 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5636119.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5636139.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5636142.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B5636162.png)

![7-nitrobenzo[f]quinoline](/img/structure/B5636180.png)

![3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5636187.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5636189.png)

![2-[2-(2,4-dimethylphenoxy)ethyl]-1(2H)-phthalazinone](/img/structure/B5636201.png)